N-{[2-methoxy-6-(trifluoromethoxy)phenyl]methyl}prop-2-enamide
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Overview
Description
N-{[2-methoxy-6-(trifluoromethoxy)phenyl]methyl}prop-2-enamide is a chemical compound characterized by the presence of a trifluoromethoxy group, which is known for its unique properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science . The trifluoromethoxy group enhances the compound’s stability and bioavailability, making it a valuable component in drug design and other scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 2-methoxy-6-(trifluoromethoxy)benzyl chloride with prop-2-enamide under basic conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{[2-methoxy-6-(trifluoromethoxy)phenyl]methyl}prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of the amide group can produce amines.
Scientific Research Applications
N-{[2-methoxy-6-(trifluoromethoxy)phenyl]methyl}prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with enhanced properties.
Mechanism of Action
The mechanism of action of N-{[2-methoxy-6-(trifluoromethoxy)phenyl]methyl}prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-{[2-methoxy-6-(trifluoromethoxy)phenyl]methyl}prop-2-enamide
- N-[2-Methoxy-6-(trifluoromethoxy)phenyl]prop-2-enamide
Uniqueness
This compound stands out due to its unique trifluoromethoxy group, which imparts enhanced stability and bioavailability compared to similar compounds. This makes it a valuable candidate for various applications in pharmaceuticals and materials science.
Properties
IUPAC Name |
N-[[2-methoxy-6-(trifluoromethoxy)phenyl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO3/c1-3-11(17)16-7-8-9(18-2)5-4-6-10(8)19-12(13,14)15/h3-6H,1,7H2,2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVKWOXLTXFSHOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC(F)(F)F)CNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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